2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 932352-65-3
VCID: VC5048420
InChI: InChI=1S/C20H20ClN3OS/c1-13-5-4-6-17(14(13)2)23-19(25)12-26-20-22-11-18(24(20)3)15-7-9-16(21)10-8-15/h4-11H,12H2,1-3H3,(H,23,25)
SMILES: CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl)C
Molecular Formula: C20H20ClN3OS
Molecular Weight: 385.91

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

CAS No.: 932352-65-3

Cat. No.: VC5048420

Molecular Formula: C20H20ClN3OS

Molecular Weight: 385.91

* For research use only. Not for human or veterinary use.

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide - 932352-65-3

Specification

CAS No. 932352-65-3
Molecular Formula C20H20ClN3OS
Molecular Weight 385.91
IUPAC Name 2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
Standard InChI InChI=1S/C20H20ClN3OS/c1-13-5-4-6-17(14(13)2)23-19(25)12-26-20-22-11-18(24(20)3)15-7-9-16(21)10-8-15/h4-11H,12H2,1-3H3,(H,23,25)
Standard InChI Key HDWHZVVTGJBGFG-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl)C

Introduction

The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a synthetic organic molecule characterized by its imidazole core, a sulfanyl linkage, and phenylacetamide functionality. Such compounds are often investigated for their pharmacological relevance, particularly in areas like antimicrobial, anticancer, and anti-inflammatory activities due to the bioactivity of imidazole derivatives.

Structural Features

The molecular structure of this compound consists of:

  • Imidazole Core: A heterocyclic moiety with nitrogen atoms contributing to its electron density, enhancing potential biological activity.

  • Sulfanyl Linkage: A sulfur atom connecting the imidazole ring to the acetamide group, which can influence solubility and reactivity.

  • Substituents:

    • A 4-chlorophenyl group on the imidazole ring, known for its electron-withdrawing properties.

    • A dimethylphenyl group on the acetamide nitrogen, adding steric bulk and hydrophobicity.

Synthesis Process

While specific synthesis details for this compound were not directly available in the provided sources, similar compounds are typically synthesized through multi-step reactions involving:

  • Formation of the Imidazole Ring: Using precursors like glyoxal or substituted benzaldehydes.

  • Thioether Formation: Introduction of the sulfanyl group via thiolation reactions.

  • Amide Coupling: Reaction with substituted anilines or phenylamines to form the final acetamide derivative.

Potential Applications

The structural features of this compound suggest several areas of interest:

  • Anticancer Activity:

    • Imidazole derivatives have shown significant cytotoxicity against various cancer cell lines due to their ability to interact with DNA and enzymes involved in cell division .

    • Sulfanyl linkages may enhance metabolic stability and bioavailability.

  • Antimicrobial Properties:

    • The presence of a chlorophenyl group is known to enhance antibacterial and antifungal activity by increasing lipophilicity and membrane penetration .

  • Anti-inflammatory Potential:

    • Molecular docking studies on similar compounds have indicated inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

Analytical Data

For compounds like this one, typical analytical methods used include:

TechniquePurpose
NMR SpectroscopyStructural confirmation (e.g., proton and carbon environments).
Mass SpectrometryDetermination of molecular weight and fragmentation patterns.
X-ray CrystallographyElucidation of three-dimensional structure.

Challenges in Development

  • Synthetic Complexity: Multi-step synthesis can lead to low yields and high costs.

  • Metabolic Stability: Sulfur-containing compounds can undergo oxidation, potentially reducing their efficacy.

  • Toxicity Concerns: Chlorinated aromatic rings may contribute to off-target effects or environmental persistence.

Research Gaps and Future Directions

To fully understand the potential of this compound, further studies are necessary:

  • Pharmacokinetics and Dynamics:

    • Absorption, distribution, metabolism, and excretion (ADME) profiling.

    • Binding affinity studies with target enzymes or receptors.

  • Structure-Activity Relationship (SAR):

    • Systematic modification of substituents to optimize activity and reduce toxicity.

  • In Vivo Studies:

    • Testing in animal models for efficacy against specific diseases like cancer or bacterial infections.

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